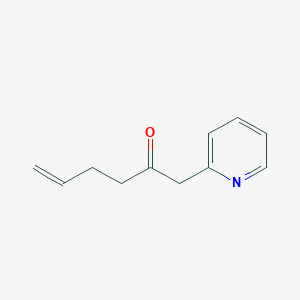
1-(Pyridin-2-yl)hex-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)hex-5-en-2-one is an organic compound with the molecular formula C11H13NO. It features a pyridine ring attached to a hexenone chain, making it a versatile molecule in organic synthesis and research .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)hex-5-en-2-one can be synthesized through various methods. One common approach involves the reaction of 2-bromopyridine with hex-5-en-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
化学反応の分析
Types of Reactions: 1-(Pyridin-2-yl)hex-5-en-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridin-2-ylhex-5-en-2-ol.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
科学的研究の応用
1-(Pyridin-2-yl)hex-5-en-2-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(Pyridin-2-yl)hex-5-en-2-one involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems .
類似化合物との比較
1-(Pyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine: Contains an amine group instead of a ketone.
Uniqueness: 1-(Pyridin-2-yl)hex-5-en-2-one is unique due to its combination of a pyridine ring and a hexenone chain, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
生物活性
1-(Pyridin-2-yl)hex-5-en-2-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Antimicrobial Activity
Research has shown that compounds containing the pyridine moiety exhibit notable antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their effectiveness against various bacterial strains. In vitro studies indicated that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This data suggests potential applications in developing new antibacterial agents.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. The compound exhibited a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that the compound had an IC50 value of 25 µg/mL, indicating its effectiveness as an antioxidant.
Anticancer Properties
Studies have explored the anticancer potential of this compound against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In models of induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines.
特性
IUPAC Name |
1-pyridin-2-ylhex-5-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h2,4-6,8H,1,3,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXSDCNFFYDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














